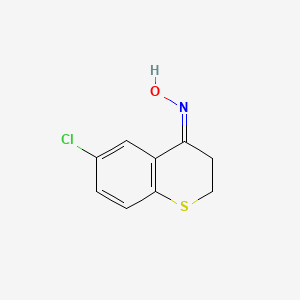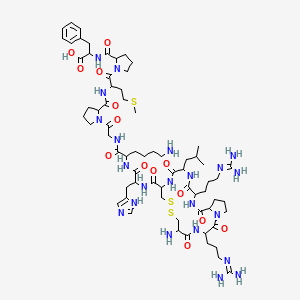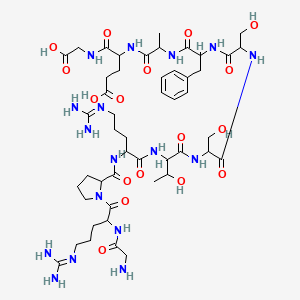
Scandium(III) nitrate pentahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Scandium(III) nitrate pentahydrate is a chemical compound composed of scandium, nitrogen, and oxygen, with the chemical formula Sc(NO₃)₃·5H₂O. It is an ionic compound where the scandium ion is trivalent, meaning it carries a charge of +3, and forms ionic bonds with three nitrate anions, each carrying a charge of -1. This compound is known for its high solubility in water and its crystalline form, which appears as white to off-white crystals .
Métodos De Preparación
Scandium(III) nitrate pentahydrate can be synthesized through several methods:
Reaction with Dinitrogen Tetroxide: Scandium metal reacts with dinitrogen tetroxide to form scandium nitrate[ \text{Sc} + 3 \text{N}_2\text{O}_4 \rightarrow \text{Sc(NO}_3\text{)}_3 + 3 \text{NO} ]
Reaction with Dinitrogen Pentoxide: The anhydrous form can be obtained by reacting scandium chloride with dinitrogen pentoxide.
Reaction with Nitric Acid: The pentahydrate form can be obtained by reacting scandium hydroxide with nitric acid.
Análisis De Reacciones Químicas
Scandium(III) nitrate pentahydrate undergoes various chemical reactions, including:
Oxidation: As an oxidizer, it can facilitate oxidation reactions in organic synthesis.
Decomposition: Upon heating, it decomposes to form scandium oxide and nitrogen oxides.
Aplicaciones Científicas De Investigación
Scandium(III) nitrate pentahydrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which scandium(III) nitrate pentahydrate exerts its effects is primarily through its role as a catalyst. It facilitates various chemical reactions by providing an alternative reaction pathway with a lower activation energy. This is achieved through the formation of intermediate complexes with the reactants, which then decompose to yield the desired products .
Comparación Con Compuestos Similares
Scandium(III) nitrate pentahydrate can be compared with other scandium compounds such as scandium(III) chloride and scandium(III) fluoride. While all these compounds contain scandium, their chemical properties and applications differ:
Scandium(III) Chloride: Used in the preparation of scandium metal and in the synthesis of other scandium compounds.
Scandium(III) Fluoride: Used in optical coatings and as a precursor for the synthesis of scandium-doped materials.
This compound is unique due to its high solubility in water and its role as a versatile reagent in chemical synthesis, making it valuable in a wide range of applications from catalysis to materials science .
Propiedades
Fórmula molecular |
H10N3O14Sc |
|---|---|
Peso molecular |
321.05 g/mol |
Nombre IUPAC |
scandium(3+);trinitrate;pentahydrate |
InChI |
InChI=1S/3NO3.5H2O.Sc/c3*2-1(3)4;;;;;;/h;;;5*1H2;/q3*-1;;;;;;+3 |
Clave InChI |
OSFKNPZZZBBXLE-UHFFFAOYSA-N |
SMILES canónico |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Sc+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Methoxyphenyl)ethynyl]pyridine](/img/structure/B13385031.png)


![5alpha-[3-(4-Hydroxyphenyl)acryloyloxy]-1,3beta,4alpha-trihydroxycyclohexane-1beta-carboxylic acid](/img/structure/B13385052.png)
![3-[[2-[(2-Acetyl-3-hydroxybut-2-enylidene)amino]cyclohexyl]iminomethyl]-4-hydroxypent-3-en-2-one;cobalt](/img/structure/B13385059.png)

![6-ethyl-17-(4-hydroxybutan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13385072.png)



![2-amino-3-hydroxy-N-[2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide](/img/structure/B13385091.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoate](/img/structure/B13385094.png)
![[(6R,13S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13385099.png)
![17-(furan-3-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,14,17-triol](/img/structure/B13385111.png)
